molecular formula C8H11ClN2 B1295026 4-Methylbenzamidine hydrochloride CAS No. 6326-27-8

4-Methylbenzamidine hydrochloride

Cat. No. B1295026
CAS RN: 6326-27-8
M. Wt: 170.64 g/mol
InChI Key: MTDUPZAXNYELOU-UHFFFAOYSA-N
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Description

4-Methylbenzamidine hydrochloride is not directly mentioned in the provided papers. However, the papers discuss various benzamidine derivatives, which are structurally related to 4-methylbenzamidine. These derivatives are of interest due to their biological activities, such as antilipidemic effects and inhibition of phospholipase A2 (PLA2) .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of benzamidine derivatives can significantly influence their biological activity. In one study, the absolute configurations of enantiomers were determined using X-ray analysis . Another paper describes the non-planar structure of a benzamidine derivative, where the amidinium group is tilted with respect to the benzene ring, affecting the compound's hydrogen bonding and overall molecular interactions .

Chemical Reactions Analysis

Benzamidine derivatives can participate in various chemical reactions, which are essential for their biological function. For example, the synthesis of 4-aminoquinazolines via a rhodium(III)-catalyzed annulation of N-arylbenzamidines demonstrates the reactivity of these compounds in forming more complex structures with potential pharmacological activity . Additionally, N-chloro-N'-arylbenzamidines can react with 1,1-diaminoethenes to yield 4-amino-5-chloroimidazoles, which can undergo further nucleophilic substitution reactions and reductions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamidine derivatives are closely related to their molecular structure and can affect their biological activity. For instance, the lipophilicity of 4-alkoxybenzamidines was found to correlate with their capacity to inhibit PLA2 activity, with certain alkyl chain lengths optimizing the inhibitory effect . The crystal structure of a benzamidine derivative revealed how intermolecular hydrogen bonds contribute to the compound's stability and interactions .

Scientific Research Applications

Analytical Method Development

A study by Cesar et al. (2020) focused on developing and validating an analytical method for the quantification of 4-Aminobenzamidine dihydrochloride (4-AD), a degradation product of diminazene aceturate showing potential in anti-glaucoma treatments. The method used High-Performance Liquid Chromatography (HPLC) with UV-Vis detection, revealing that 4-AD holds promise for ocular pharmaceutical forms (Cesar et al., 2020).

Pharmacological and Toxicological Research

Clement and Zimmermann (1987) investigated the microsomal oxidative N-demethylation of N-methylbenzamidine, a compound structurally related to 4-methylbenzamidine. Their research provided insights into the metabolism of substances containing the amidine function, crucial for understanding the pharmacological and toxicological properties of these compounds (Clement & Zimmermann, 1987).

Chemical Synthesis and Structural Analysis

Klimova et al. (2013) explored the interaction of compounds like acetamidine hydrochloride and p-aminobenzamidine dihydrochloride with other chemical entities. Their study resulted in the formation of various derivatives and polymeric coordination complexes, expanding the understanding of chemical reactions involving compounds related to 4-methylbenzamidine (Klimova et al., 2013).

Safety And Hazards

4-Methylbenzamidine hydrochloride can cause skin and eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection. If eye irritation persists, seek medical advice or attention .

Future Directions

While specific future directions for 4-Methylbenzamidine hydrochloride are not mentioned in the literature, it’s worth noting that benzamidine derivatives are of interest in the field of medicinal chemistry due to their interactions with nucleic acids . This suggests potential future research directions in drug discovery and development.

properties

IUPAC Name

4-methylbenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10N2.ClH/c1-6-2-4-7(5-3-6)8(9)10;/h2-5H,1H3,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDUPZAXNYELOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

18465-11-7 (Parent)
Record name 4-Toluamidine hydrochloride
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DSSTOX Substance ID

DTXSID80212644
Record name 4-Toluamidine hydrochloride
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Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylbenzamidine hydrochloride

CAS RN

6326-27-8
Record name Benzenecarboximidamide, 4-methyl-, hydrochloride (1:1)
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Record name 4-Toluamidine hydrochloride
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Record name 4-methylbenzene-1-carboximidamide hydrochloride
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Record name 4-Methylbenzamidine hydrochloride
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Synthesis routes and methods I

Procedure details

To a solution of 12.4 g p-tolunitrile in 500 mL of diethyl ether was added 23 g of solid lithium bis(trimethylsilyl)amide at ambient temperature. The mixture was stirred for 2 hours then hydrolysed with 10% HCl at 0° C. The mixture was stirred for an additional 30 minutes and then concentrated to dryness to yield 6 g of 4-methylbenzamidine hydrochloride which was used in the next step without further purification
Quantity
12.4 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
23 g
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reactant
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0 (± 1) mol
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500 mL
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Synthesis routes and methods II

Procedure details

To a solution of p-tolunitrile (10.0 g) in methanol (85 mlb) was added sodium methoxide (0.46 g) and the reaction was stirred at room temperature for 5 days. Ammonium chloride (4.6 g) was added and the reaction was stirred overnight. The reaction was filtered and the filtrate concentrated to an oil. After the addition of ether the off-white precipitate was collected and dried to give the title compound (4.52 g). Electrospray MS m/z 135 [M+H]+.
Quantity
10 g
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reactant
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0.46 g
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0 (± 1) mol
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4.6 g
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Synthesis routes and methods III

Procedure details

To a solution of p-methylbenzimidate hydrochloride (8.00 g, 43.09 mmol) in MeOH (100 ml) is added NH3/MeOH solution (2.68M, 24.12 ml, 64.64 mmol). Upon the addition of the NH3, the mixture has a pH around 8.5. To this solution is added ammonium chloride (2.30 g, 43.09 mmol). The reaction mixture is stirred at room temperature for 20 hours, then cooled in refrigerator and the precipitate is remoiva by filtration. The mother liquor is concentrated to yield the crude product which is taken up in a limited amount of cold EtOH and the white precipitate is filtered. The beige filtrate is concentrated to yield p-methylbenzamidine hydrochloride as an off-white solid (7.15 g, 97%). 1H NMR (DMSOd6): δ 2.41 (s, 3H), 7.43 (d, 2H), 7.78 (d, 2H), 9.24-9.39 (broad d, 3H).
Quantity
8 g
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reactant
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24.12 mL
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reactant
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Quantity
100 mL
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solvent
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2.3 g
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Synthesis routes and methods IV

Procedure details

To a solution of p-methylbenzimidate hydrochloride (8.00 g, 43.09 mmol) in MEOH (100 ml) is added NH3/MeOH solution (2.68M, 24.12 ml, 64.64 mmol). Upon the addition of the NH3, the mixture has a pH around 8.5. To this solution is added ammonium chloride (2.30 g, 43.09 mmol). The reaction mixture is stirred at room temperature for 20 hours, then cooled in refrigerator and the precipitate is removed by filtration. The mother liquor is concentrated to yield the crude product which is taken up in a limited amount of cold EtOH and the white precipitate is filtered. The beige filtrate is concentrated to yield p-methylbenzamidine hydrochloride as an off-white solid (7.15 g, 97%).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
24.12 mL
Type
reactant
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0 (± 1) mol
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2.3 g
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reactant
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methylbenzamidine hydrochloride
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4-Methylbenzamidine hydrochloride
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4-Methylbenzamidine hydrochloride
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4-Methylbenzamidine hydrochloride
Reactant of Route 6
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Citations

For This Compound
29
Citations
AA Harutyunyan, HA Panosyan, MS Safaryan… - Russian Journal of …, 2020 - Springer
… 4,6-Diphenyl-2-(p-tolyl)pyrimidine (3a) was prepared from 4-methylbenzamidine hydrochloride [13] and (E)-N,1-diphenylmethanimine (4a). Yield 65.0%, mp 188–190С, R f 0.62. IR …
Number of citations: 6 link.springer.com
R Talhout, JBFN Engberts - European Journal of Biochemistry, 2001 - Wiley Online Library
… Benzamidine hydrochloride was purchased from Sigma, 4-amidinobenzamidine hydrochloride was obtained from Aldrich, 4-methylbenzamidine hydrochloride from Avocado Research …
Number of citations: 85 febs.onlinelibrary.wiley.com
H Xu, Y Jiang, H Fu - Synlett, 2013 - thieme-connect.com
… As shown in Scheme [1], treatment of 4-methylbenzamidine hydrochloride (1b) was first carried out in the presence of Cs 2 CO 3 in DMSO under N 2 (no addition of Cu powder), and N-[…
Number of citations: 25 www.thieme-connect.com
A Panigrahi, J Dhineshkumar… - Advanced Synthesis & …, 2020 - Wiley Online Library
… The reaction of 4-methylbenzamidine hydrochloride with 2-benzyl-2-methylcyclopent-4-ene-… Similarly, the reaction of 4-methylbenzamidine hydrochloride with heliotropin derived …
Number of citations: 7 onlinelibrary.wiley.com
M Anbazhagan, DW Boykin, CE Stephens - Synthesis, 2003 - thieme-connect.com
… 4-Methylbenzamidine Hydrochloride (2e); Typical Procedure …
Number of citations: 26 www.thieme-connect.com
AK Bains, D Adhikari - Catalysis Science & Technology, 2020 - pubs.rsc.org
… A 5 mL vial was charged with alcohols (0.5 mmol), 4-methylbenzamidine hydrochloride (1 mmol), KO t Bu (0.5 mmol), and 1 (5 mol%) in 2 mL toluene. The resulting solution was kept …
Number of citations: 34 pubs.rsc.org
MA Omar, J Conrad, U Beifuss - Tetrahedron, 2014 - Elsevier
The CuI-catalyzed domino reaction between 1-(2-bromophenyl)methanamines and amidines using K 3 PO 4 as the base, pivalic acid as the additive, and aerial oxygen as the oxidant …
Number of citations: 40 www.sciencedirect.com
K Chidella, JVS Kumar, PKR Cherukumalli… - Chemical Data …, 2023 - Elsevier
… Then it undergoes a cyclization reaction with 4-methylbenzamidine hydrochloride (6) in the presence of potassium phosphate tribasic trihydrate (K 3 PO 4· 3H 2 O) and sulfur (S), in …
Number of citations: 0 www.sciencedirect.com
Q You, F Wang, C Wu, T Shi, D Min, H Chen… - Organic & Biomolecular …, 2015 - pubs.rsc.org
… The reaction favored 1 with both 4-methylbenzamidine hydrochloride 2b and 4-(trifluoromethyl)benzamidine hydrochloride 2d, afforded 1,3,5-triazines in excellent yields (Fig. 2, 3ab–…
Number of citations: 51 pubs.rsc.org
AR Tiwari, BM Bhanage - Organic & Biomolecular Chemistry, 2016 - pubs.rsc.org
… The amidines bearing –Me, –X and –NO 2 substituents such as 4-methylbenzamidine hydrochloride (2b), 4-bromobenzamidine hydrochloride (2c), 4-fluorobenzamidine hydrochloride (…
Number of citations: 24 pubs.rsc.org

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